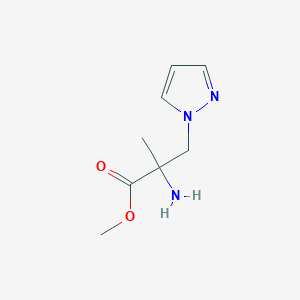
5-(Difluoromethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid, also known as DFMPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFMPCA is a pyrazole derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Mécanisme D'action
The exact mechanism of action of 5-(Difluoromethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid is not fully understood, but it is believed to act primarily as a modulator of the GABAergic system. It has been found to bind to the GABAA receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
5-(Difluoromethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid has been found to have a variety of biochemical and physiological effects, including the ability to reduce pain and inflammation, as well as to modulate the activity of certain neurotransmitters in the brain. It has also been found to have potential applications in the treatment of certain neurological disorders, such as epilepsy and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(Difluoromethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid for lab experiments is its ability to selectively modulate the activity of the GABAergic system, making it a valuable tool for studying the role of this system in a variety of physiological processes. However, one limitation of 5-(Difluoromethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid is that it can be difficult to synthesize in large quantities, which can make it challenging to use in certain types of experiments.
Orientations Futures
There are a variety of potential future directions for research on 5-(Difluoromethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid, including investigating its potential applications in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of 5-(Difluoromethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid and to identify potential side effects or limitations of its use in scientific research.
Méthodes De Synthèse
5-(Difluoromethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-methylphenylhydrazine with difluoromethyl ketone followed by cyclization with ethyl acetoacetate. Another common method involves the reaction of 4-methylphenylhydrazine with 3,3-difluoro-2-oxopropanoic acid followed by cyclization with acetic anhydride.
Applications De Recherche Scientifique
5-(Difluoromethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have a variety of potential applications, including as a tool for studying the mechanisms of pain and inflammation, as well as for investigating the role of certain neurotransmitters in the brain.
Propriétés
IUPAC Name |
5-(difluoromethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-7-2-4-8(5-3-7)16-10(11(13)14)6-9(15-16)12(17)18/h2-6,11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXBLPGYDYDFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2532250.png)
![methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2532251.png)


![[3-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2532258.png)
![2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2532260.png)
![8-(4-chlorophenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2532261.png)

